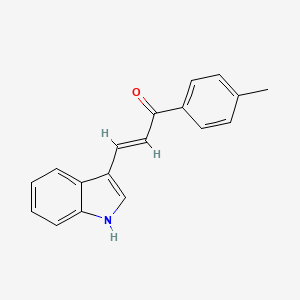![molecular formula C20H23N3O4 B3916183 4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B3916183.png)
4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one
概要
説明
4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one is a complex organic compound that features a quinoline core, a piperidine ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized to introduce the piperidine and morpholine groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Morpholine Moiety: This can be done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.
科学的研究の応用
4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases like diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Morpholine Derivatives: Compounds like 4-morpholin-4-yl-piperidine-1-carboxylic acid derivatives.
Piperidine Derivatives: Various substituted piperidines with similar structural features.
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
What sets 4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one apart is its unique combination of the quinoline, piperidine, and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[3-(morpholine-4-carbonyl)piperidine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18-12-16(15-5-1-2-6-17(15)21-18)20(26)23-7-3-4-14(13-23)19(25)22-8-10-27-11-9-22/h1-2,5-6,12,14H,3-4,7-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRVZRTMZCOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3916113.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate](/img/structure/B3916115.png)
![2-amino-4-methyl-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B3916118.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one](/img/structure/B3916123.png)
![(2E)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B3916135.png)
![ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate](/img/structure/B3916136.png)

![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B3916146.png)
![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3916153.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B3916157.png)
![8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916158.png)
![ethyl 4-[[5-(3-methylphenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate](/img/structure/B3916160.png)
![3-isopropyl-5-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3916167.png)
![1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B3916189.png)
